molecular formula C6H12N2S B13112766 3-Ethyl-5-methyl-1,3-thiazolidin-2-imine

3-Ethyl-5-methyl-1,3-thiazolidin-2-imine

Cat. No.: B13112766
M. Wt: 144.24 g/mol
InChI Key: IZVPYFQZHIDSTH-UHFFFAOYSA-N
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Description

3-Ethyl-5-methylthiazolidin-2-imine is a heterocyclic organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-methylthiazolidin-2-imine typically involves the reaction of an aldehyde or ketone with a primary amine and a thiol. One common method is the condensation of 3-ethyl-5-methylthiazolidine with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the thiazolidine ring.

Industrial Production Methods: Industrial production of 3-Ethyl-5-methylthiazolidin-2-imine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as β-cyclodextrin-SO3H, can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-5-methylthiazolidin-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazolidines depending on the nucleophile used.

Scientific Research Applications

3-Ethyl-5-methylthiazolidin-2-imine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-5-methylthiazolidin-2-imine involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. .

Comparison with Similar Compounds

  • 3-Methyl-2-thiazolidinimine
  • Thiazole
  • Thiazolidin-4-one

Comparison:

Properties

Molecular Formula

C6H12N2S

Molecular Weight

144.24 g/mol

IUPAC Name

3-ethyl-5-methyl-1,3-thiazolidin-2-imine

InChI

InChI=1S/C6H12N2S/c1-3-8-4-5(2)9-6(8)7/h5,7H,3-4H2,1-2H3

InChI Key

IZVPYFQZHIDSTH-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(SC1=N)C

Origin of Product

United States

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